Introduction: The Significance of Substituted Furans in Chemical Synthesis and Discovery
Introduction: The Significance of Substituted Furans in Chemical Synthesis and Discovery
An In-depth Technical Guide to 5-Tert-butyl-2-methylfuran-3-carboxylic acid
Furan derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials. Their unique electronic properties and versatile reactivity make them prized scaffolds for synthetic chemists. Within this class, 5-Tert-butyl-2-methylfuran-3-carboxylic acid emerges as a compound of significant interest for researchers and drug development professionals. Its specific substitution pattern—a bulky, lipophilic tert-butyl group, a methyl group, and a strategically placed carboxylic acid handle—offers a compelling combination of features for molecular design and synthesis.
The carboxylic acid moiety itself is a critical functional group in medicinal chemistry, present in the pharmacophores of over 450 marketed drugs.[1][2] However, challenges related to metabolic stability and membrane permeability often necessitate chemical modifications.[1] Molecules like 5-tert-butyl-2-methylfuran-3-carboxylic acid serve as valuable building blocks or "organic intermediates"[3], allowing for the systematic exploration of chemical space around a rigid, aromatic core to optimize pharmacokinetic and pharmacodynamic properties. This guide provides a detailed examination of its molecular structure, physicochemical properties, and potential applications, offering field-proven insights for its use in a research setting.
Molecular Structure and Physicochemical Properties
The structural architecture of 5-tert-butyl-2-methylfuran-3-carboxylic acid is defined by a five-membered furan ring substituted at positions 2, 3, and 5. The tert-butyl group at the 5-position sterically shields that side of the ring and significantly increases lipophilicity. The methyl group at the 2-position and the carboxylic acid at the 3-position provide key points for further chemical modification and interaction with biological targets.
Caption: 2D molecular structure of the title compound.
A summary of its key chemical identifiers and properties is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [3][4][5] |
| Molecular Weight | 182.22 g/mol | [4][5][6] |
| IUPAC Name | 5-tert-butyl-2-methylfuran-3-carboxylic acid | [4] |
| CAS Number | 38422-62-7 | [3][4][5] |
| Synonyms | 5-tert-butyl-2-methyl-3-furoic acid | [4][5] |
| SMILES | CC1=C(C=C(O1)C(C)(C)C)C(=O)O | [4][5] |
| InChI Key | NWWAPYOVUAEIJB-UHFFFAOYSA-N | [4][5] |
| Physical Form | Solid | [6] |
| Melting Point | 92 °C | [5] |
Proposed Synthetic Pathway and Mechanistic Considerations
The key to this approach is the selection of an appropriate 1,4-dicarbonyl precursor. A plausible starting material would be a β-keto ester that can be elaborated to introduce the necessary methyl and tert-butyl functionalities at the correct positions.
Caption: Proposed synthetic workflow for the target compound.
Protocol Rationale and Self-Validation
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Step 1: Paal-Knorr Cyclization: The chosen precursor, a 1,4-dicarbonyl compound, is subjected to strong acid catalysis. The acid protonates one of the carbonyl oxygens, activating it for nucleophilic attack by the enol form of the other carbonyl. This intramolecular reaction forms a five-membered cyclic hemiacetal. Subsequent dehydration, driven by heat, is rapid and irreversible, leading to the formation of the aromatic furan ring. This step yields the ethyl ester of the target molecule. The success of this step is validated by the disappearance of the starting material (monitored by Thin Layer Chromatography, TLC) and the appearance of a new, less polar spot corresponding to the furan ester.
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Step 2: Ester Hydrolysis: The resulting ethyl ester is then saponified using a strong base like sodium hydroxide. This reaction proceeds via nucleophilic acyl substitution to form the sodium carboxylate salt. An acidic workup is then required to protonate the carboxylate, yielding the final carboxylic acid product. The completion of this step is validated by a change in solubility (the sodium salt is water-soluble, while the final acid is less so) and confirmed analytically.
Characterization Protocol: A Self-Validating System
To confirm the identity and purity of the synthesized product, a standard suite of analytical techniques must be employed.
Objective: To verify the structure and assess the purity of the synthesized 5-tert-butyl-2-methylfuran-3-carboxylic acid.
Methodology:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve 5-10 mg of the final product in 0.7 mL of deuterated chloroform (CDCl₃). The expected spectrum should show distinct signals corresponding to:
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A singlet for the tert-butyl protons (~1.3 ppm, 9H).
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A singlet for the methyl protons (~2.4 ppm, 3H).
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A singlet for the furan ring proton (~6.2 ppm, 1H).
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A broad singlet for the carboxylic acid proton (>10 ppm, 1H).
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-
¹³C NMR: A more concentrated sample will reveal the 10 distinct carbon environments, confirming the full carbon skeleton.
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Causality: NMR provides unambiguous information about the chemical environment of each proton and carbon, serving as a primary method for structural confirmation. The integration of proton signals validates the relative number of each type of proton.
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-
Mass Spectrometry (MS):
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Utilize a technique like Electrospray Ionization (ESI) in negative ion mode. The expected result is a prominent peak at an m/z (mass-to-charge ratio) of 181.08 [M-H]⁻, corresponding to the deprotonated molecule.
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Causality: MS directly measures the molecular weight of the compound, providing definitive confirmation that matches the expected molecular formula.[4]
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-
Purity Assessment (HPLC):
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Develop a reverse-phase High-Performance Liquid Chromatography (HPLC) method. A typical system would use a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.
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Causality: A pure sample will yield a single, sharp peak. The area of this peak relative to any impurity peaks allows for quantitative purity determination, often required to be >97% for use in further applications.[4]
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Applications in a Research and Drug Development Context
The utility of 5-tert-butyl-2-methylfuran-3-carboxylic acid lies in its potential as a versatile scaffold in medicinal chemistry. The carboxylic acid group is a common pharmacophoric element, but it can also be a liability. This molecule allows for several strategic applications:
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Scaffold for Library Synthesis: The carboxylic acid can be easily converted into a wide range of functional groups (esters, amides, etc.), allowing for the rapid generation of a library of derivatives. This is crucial in the hit-to-lead phase of drug discovery, where structure-activity relationships (SAR) are explored.
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Bioisosteric Replacement Studies: In drug design, replacing a problematic chemical group with another that retains similar biological activity but has improved properties is a common strategy.[2] The furan-3-carboxylic acid moiety can itself be considered a bioisostere for other acidic groups. Furthermore, the core structure can be used in projects where researchers are seeking novel replacements for other aromatic systems, such as a benzene ring, to modulate properties like solubility, metabolic stability, and target engagement.
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Fragment-Based Drug Discovery (FBDD): With a molecular weight of 182.22 g/mol , this molecule fits within the "rule of three" criteria for a chemical fragment. Its rigid structure and defined chemical handles make it an attractive starting point for FBDD campaigns, where small fragments are screened for weak binding to a biological target and then grown or linked to create more potent leads.
Safety and Handling
Proper laboratory safety protocols are mandatory when handling this compound.
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Hazards: The compound is known to cause skin irritation and serious eye irritation.[4] It may also cause respiratory irritation.[4] It is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[6]
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
5-Tert-butyl-2-methylfuran-3-carboxylic acid is more than just a chemical compound; it is a strategic tool for chemical innovation. Its well-defined structure, characterized by a molecular weight of 182.22 g/mol and a specific arrangement of functional groups, provides a robust platform for synthetic elaboration.[4][5][6] For researchers in drug discovery and materials science, this molecule offers a valuable starting point for creating novel chemical entities with tailored properties. By understanding its synthesis, characterization, and potential applications, scientists can effectively leverage this versatile building block to advance their research objectives.
References
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5-tert-butyl-2-methylfuran-3-carboxylic acid | Stenutz. Stenutz. [Link]
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Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-tert-Butyl-2-methylfuran-3-carboxylic acid, CasNo.38422-62-7 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 4. 5-tert-Butyl-2-methyl-3-furoic acid, 97% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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